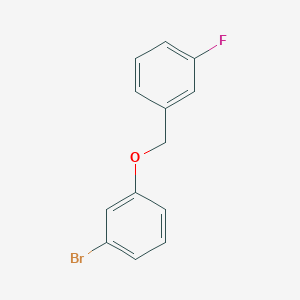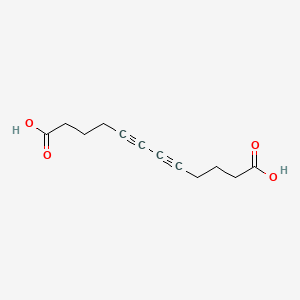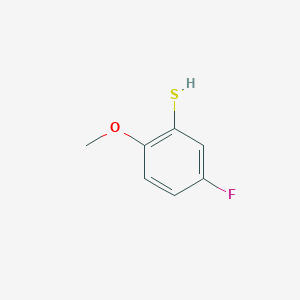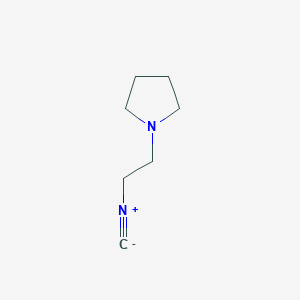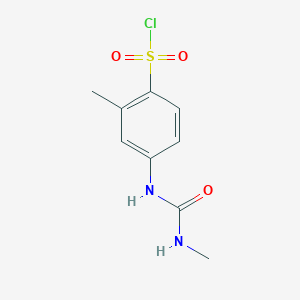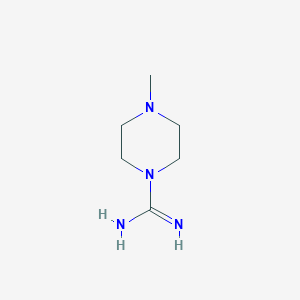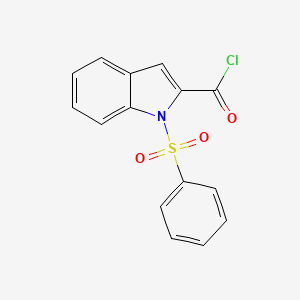
1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride
Overview
Description
1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride is a chemical compound that is part of the indole family . The indole ring framework is a heterocyclic system found in many natural products . This compound is a useful synthetic intermediate, which has been used in the preparation of bouchardatine, a natural occurring alkaloid isolated from the rutaecarpine family . It has also been used to synthesize bis(1H-indol-2-yl)methanones, potent inhibitors of FLT3 receptor tyrosine kinase .
Synthesis Analysis
The synthetic intermediate is usually synthesized from indole, which is treated with benzenesulfonyl chloride under basic conditions, and further formylated at the 2-position by sequential treatment with lithium diisopropyl amide and dimethyl-formamide .Molecular Structure Analysis
The N atom in the pyrrole ring of the indole moiety is pyramidal (bond-angle sum = 350.0) and the phenyl ring of the phenylsulfonyl motif forms a dihedral angle of 76.24 (7) with the mean plane of the indole ring system .Chemical Reactions Analysis
The reactivity of the 3,5-bis (trifluoromethyl)phenyl sulfonyl group has been exploited in other functionalization reactions upon activation of the C–S bond under Pd catalysis .Scientific Research Applications
Medicinal Chemistry Anti-HIV Agents
Indole derivatives have been reported to possess anti-HIV properties. Novel indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV-1 agents through molecular docking studies .
Plant Biology Plant Hormones
Indole compounds, such as indole-3-acetic acid, play a crucial role as plant hormones, produced by the degradation of tryptophan in higher plants. This suggests that “1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride” could be explored for its applications in plant growth and development studies .
3. Organic Synthesis: Protecting Group in Metalation The phenylsulfonyl group is commonly used as a protecting group for selective C2 metalation of indoles, indicating that our compound of interest could serve a similar purpose in synthetic chemistry for the functionalization of indole structures .
Future Directions
The exceptional versatility of sulfones has been extensively exploited in organic synthesis across several decades . Tremendous advances in catalytic desulfitative functionalizations have opened a new area of research with burgeoning activity in recent years . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
For instance, they can undergo metalation reactions, where a metal atom is introduced into a molecule . In the case of 1-(Phenylsulfonyl)indole, it has been found to undergo selective C2-lithiation .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, affecting various biochemical pathways .
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that this compound may also have a wide range of effects .
Action Environment
It’s known that the compound should be stored in a dry environment at room temperature for optimal stability .
properties
IUPAC Name |
1-(benzenesulfonyl)indole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3S/c16-15(18)14-10-11-6-4-5-9-13(11)17(14)21(19,20)12-7-2-1-3-8-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDUSWMIZCDHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379900 | |
| Record name | 1-(Benzenesulfonyl)-1H-indole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
342405-28-1 | |
| Record name | 1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342405-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzenesulfonyl)-1H-indole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



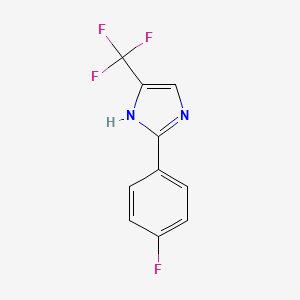
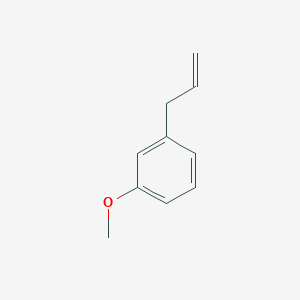
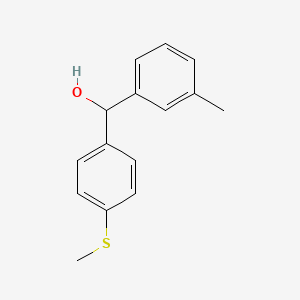
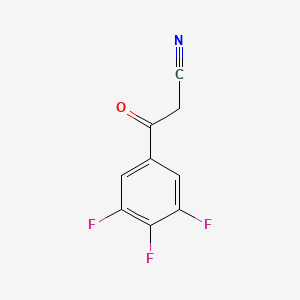
![[Methylsulfanyl-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B1597703.png)

